One paper describes a multi-step synthesis of Dasatinib. [] The process involves building the molecule step-wise, starting with 2-aminothiazole as the core scaffold. [] Substitutions are introduced through various reactions, ultimately leading to Dasatinib. While specific reaction conditions and yields are not described in detail, this paper highlights the key structural modifications and the iterative nature of the optimization process. []
The papers provide limited direct information about Dasatinib's molecular structure analysis. One paper mentions the use of molecular modeling to propose a binding model for Dasatinib with Lck kinase. [] This model, based on predicted hydrogen-bond interactions, was later validated by the published crystal structure of Dasatinib bound to Abl kinase. [] Unfortunately, the papers do not provide detailed structural data or images.
Dasatinib exerts its therapeutic effects by inhibiting various tyrosine kinases, primarily BCR-ABL and Src family kinases. [, ] It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing ATP binding, ultimately blocking downstream signaling cascades. [] While the specific mechanisms for different kinases may vary slightly, the fundamental principle of ATP-competitive inhibition underlies Dasatinib's broad-spectrum kinase inhibitory activity.
Treatment of Chronic Myeloid Leukemia: Dasatinib has shown remarkable efficacy in treating CML, particularly in patients resistant or intolerant to imatinib, the first-line treatment for CML. [, ]
Potential Treatment for Solid Tumors: Preclinical studies suggest promising antitumor activity for Dasatinib against various solid tumors, including breast, prostate, and lung cancers. [] These findings warrant further clinical investigations to explore its therapeutic potential in these areas.
Investigating Inflammatory Disorders: Given its inhibitory activity against Src family kinases, Dasatinib is being explored as a potential therapeutic agent for inflammatory disorders such as rheumatoid arthritis. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8